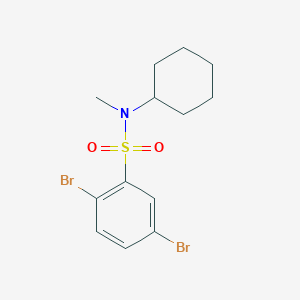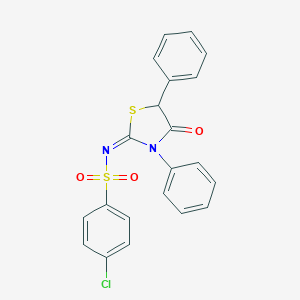
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide, commonly known as DBS, is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. DBS is a sulfonamide derivative that has been found to have a wide range of applications in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of DBS is not fully understood. However, it is known that DBS binds covalently to proteins through a photochemical reaction. This binding can be used to identify the binding sites of proteins. In addition, DBS has been found to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DBS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. DBS has also been found to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
DBS has several advantages as a biological tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the physiological effects of this enzyme. DBS is also a photoaffinity probe, which allows for the identification of protein binding sites. However, there are also limitations to the use of DBS in lab experiments. It is a toxic compound that must be handled with care. In addition, it has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research on DBS. One area of interest is the development of new photoaffinity probes based on the structure of DBS. These probes could be used to study the binding sites of a wide range of proteins. Another area of interest is the development of new inhibitors of carbonic anhydrase based on the structure of DBS. These inhibitors could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Finally, there is potential for the development of new fluorescent probes based on the structure of DBS. These probes could be used to study the structure and function of a wide range of proteins.
Conclusion:
In conclusion, DBS is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. It has a wide range of applications in biochemical and physiological studies, including as a photoaffinity probe and a potent inhibitor of carbonic anhydrase. While there are limitations to its use in lab experiments, there are also several potential future directions for research on DBS.
Méthodes De Synthèse
DBS can be synthesized by reacting N-cyclohexyl-N-methylbenzene-1-sulfonamide with bromine in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline solid with a melting point of 221-223°C.
Applications De Recherche Scientifique
DBS has been found to be a useful tool in biochemical and physiological studies. It is commonly used as a photoaffinity probe to study the binding sites of proteins. DBS is also used as a fluorescent probe to study the structure and function of proteins. In addition, DBS has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Propriétés
Formule moléculaire |
C13H17Br2NO2S |
|---|---|
Poids moléculaire |
411.15 g/mol |
Nom IUPAC |
2,5-dibromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |
Clé InChI |
RFAZVXLXHROWEZ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)